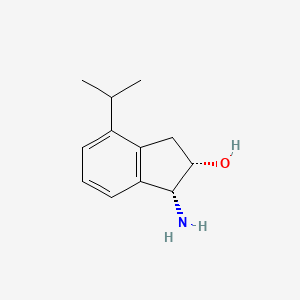
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, an isopropyl group, and a dihydroindenol moiety, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve high enantioselectivity. For instance, the preparation might involve the reduction of a ketone intermediate using a chiral reducing agent, followed by amination under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve scalable asymmetric synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde intermediates back to the alcohol form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of the alcohol form.
Substitution: Introduction of new functional groups, such as alkyl or acyl groups.
Scientific Research Applications
(1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1S,2R)-2-Amino-1,2-diphenylethanol
Comparison: Compared to these similar compounds, (1R,2S)-1-Amino-4-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique dihydroindenol structure, which imparts distinct chemical and biological properties. Its specific stereochemistry also contributes to its unique reactivity and interaction with molecular targets, making it a valuable compound for research and application.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,2S)-1-amino-4-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)8-4-3-5-9-10(8)6-11(14)12(9)13/h3-5,7,11-12,14H,6,13H2,1-2H3/t11-,12+/m0/s1 |
InChI Key |
AYZWYYCVEDAURH-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)C1=CC=CC2=C1C[C@@H]([C@@H]2N)O |
Canonical SMILES |
CC(C)C1=CC=CC2=C1CC(C2N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


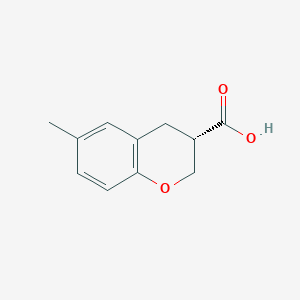
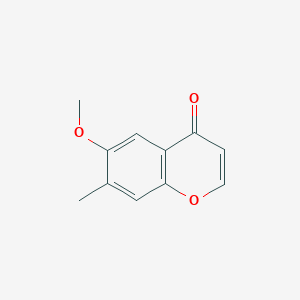
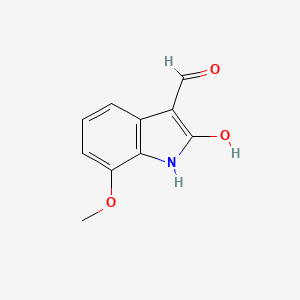
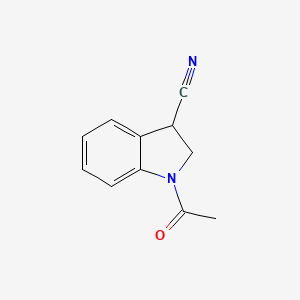

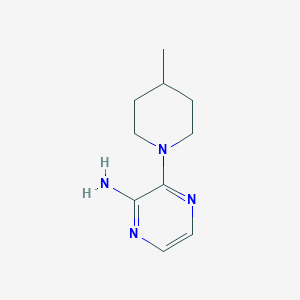

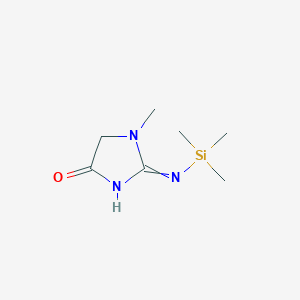
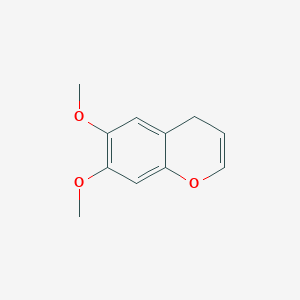

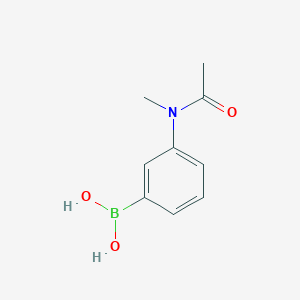

![9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one](/img/structure/B11906463.png)
![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
